molecular formula C19H17ClN6 B2781467 N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-17-3

N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Numéro de catalogue B2781467
Numéro CAS: 878063-17-3
Poids moléculaire: 364.84
Clé InChI: NJQVLGXWHJPTDV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a compound with the molecular formula C12H11ClN6 . It is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . These types of compounds have been applied on a large scale in the medical and pharmaceutical fields .


Molecular Structure Analysis

The molecular structure of this compound includes two fused pyrimidine rings, making it a bicyclic compound with two nitrogen atoms in each ring . The average mass of the compound is 274.709 Da, and the monoisotopic mass is 274.073364 Da .

Applications De Recherche Scientifique

Antimicrobial Applications

A study detailed the synthesis of heterocyclic compounds incorporating pyrazolo[1,5-a]pyrimidine derivatives, which were evaluated for antimicrobial activity. These compounds, when incorporated into polyurethane varnish and printing ink paste, exhibited significant antimicrobial effects against various microbial strains, demonstrating their potential as antimicrobial additives for surface coatings (El‐Wahab, Saleh, Zayed, El-Sayed, & Assaker, 2015).

Pharmaceutical Research

Derivatives of pyrazolo[3,4-d]pyrimidine have been synthesized and evaluated for their affinity towards adenosine receptors, which play a crucial role in various physiological processes. These compounds have shown to exhibit A1 adenosine receptor affinity, suggesting their potential utility in developing drugs targeting adenosine receptors (Harden, Quinn, & Scammells, 1991).

Material Science

Research on N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines revealed their ability to form stoichiometric hydrates and solvent-free forms, which are linked into hydrogen-bonded sheets. This structural versatility highlights their potential applications in designing new materials with specific molecular arrangements (Trilleras, Quiroga, Cobo, Marchal, Nogueras, Low, & Glidewell, 2008).

Cancer Research and CK1 Inhibitors

N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamine derivatives were identified as novel CK1 inhibitors through a common-feature pharmacophore model-based virtual screening and hit-to-lead optimization. CK1 inhibitors are significant due to their implications in the pathogenesis of cancer and various central nervous system disorders, making these derivatives promising candidates for further pharmaceutical development (Yang, Li, Yan, Sun, Ma, Ji, Wang, Feng, Zou, & Yang, 2012).

Synthesis and Characterization of Novel Derivatives

The synthesis of novel pyrazole- and pyrimidine-based 3,4-dihydropyrimidine-2(1H)-thione derivatives has been reported, showcasing the potential of these compounds in AIDS chemotherapy. Their structural diversity and pharmacological potential underline the importance of further exploration in drug discovery (Ajani, Jolayemi, Owolabi, Aderohunmu, Akinsiku, & Owoeye, 2019).

Orientations Futures

Pyrimido[4,5-d]pyrimidines have been applied on a large scale in the medical and pharmaceutical fields . This suggests that “N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” and similar compounds may have potential for future research and development in these areas.

Mécanisme D'action

Target of Action

The primary target of N6-(3-chloro-4-methylphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a halt in the cell cycle progression, preventing the transition from the G1 phase to the S phase . This results in the inhibition of cell proliferation, particularly in cancer cells .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway. CDK2 is responsible for phosphorylating key components for cell proliferation . Therefore, the inhibition of CDK2 leads to a decrease in the phosphorylation of these components, disrupting the normal progression of the cell cycle .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These studies help in predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) . This is achieved through the induction of apoptosis within the cells and alteration in cell cycle progression .

Propriétés

IUPAC Name

6-N-(3-chloro-4-methylphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN6/c1-12-8-9-14(10-16(12)20)23-19-24-17(22-13-6-4-3-5-7-13)15-11-21-26(2)18(15)25-19/h3-11H,1-2H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQVLGXWHJPTDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=C3C=NN(C3=N2)C)NC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.